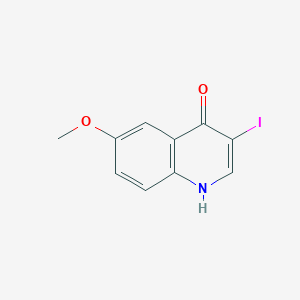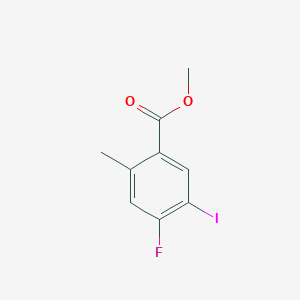![molecular formula C9H17N3O3 B7978231 2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)
2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient but requires careful control of reaction conditions to manage the inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
化学反応の分析
Types of Reactions
2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions, leading to ring-opening or other transformations.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ring-opened products, while substitution could introduce new functional groups onto the azetidine ring.
科学的研究の応用
2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and polymers due to its structural properties.
作用機序
The mechanism of action for 2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties of the azetidine ring allow it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound, which shares the four-membered ring structure but lacks additional functional groups.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Oxetane: A four-membered oxygen-containing ring with similar ring strain but different chemical properties.
Uniqueness
2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide is unique due to its specific functional groups and the presence of the azetidine ring
特性
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-15-3-2-11-8(13)6-12-9(14)7-4-10-5-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHFBSVGEZPJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNC(=O)C1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B7978172.png)





amine](/img/structure/B7978218.png)




